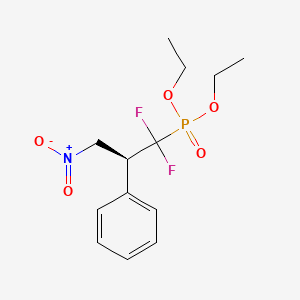

Diethyl (1,1-difluoro-3-nitro-2-phenylpropyl)phosphonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diethyl (1,1-difluoro-3-nitro-2-phenylpropyl)phosphonate, commonly known as DFP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the nervous system.

Applications De Recherche Scientifique

1. Synthesis and Medicinal Research

Diethyl (1,1-difluoro-3-nitro-2-phenylpropyl)phosphonate and its derivatives play a significant role in the field of organic synthesis, particularly in the formation of structurally diverse β-hydroxy-α,α-difluorophosphonates. These compounds are of interest in medicinal research due to their unique properties. A notable example is the difluoromethylenation of ketones using diethyl (difluoro(trimethylsilyl)methyl)phosphonate, mediated by 18-crown-6 and KOAc, which facilitates the synthesis of these β-hydroxy-α,α-difluorophosphonates (Wang, Cao, & Zhou, 2016).

2. Anticorrosion Properties

Another significant application of this class of compounds is in the field of corrosion inhibition. For instance, diethyl (phenylamino) methyl phosphonate derivatives have been synthesized and studied for their effectiveness as corrosion inhibitors. These compounds, including Diethyl(phenyl(phenylamino)methyl)phosphonate (DEPAMP), have shown promising results in protecting metal surfaces against corrosion in acidic environments. Their efficiency is further supported by both experimental and theoretical methods, including density functional theory (DFT) and molecular dynamics simulations (Moumeni et al., 2020).

3. Synthesis of Phosphate Analogs

These phosphonate compounds have also been utilized in the synthesis of phosphate analogs. For example, the first synthesis of diethyl glycosamine-1-difluoromethylphosphate, a phosphate mimic, was achieved using diethyl 2-nitro-glycosides-β-1-difluoromethylphosphonate derived from Michael addition of diethyl(difluoro-(trimethylsilyl)methyl)phosphonate on 2-nitroglycals. This represents a significant step in creating phosphate analogs, which are crucial in various biochemical processes (Delaunay, Poisson, Jubault, & Pannecoucke, 2015).

Propriétés

IUPAC Name |

[(2S)-1-diethoxyphosphoryl-1,1-difluoro-3-nitropropan-2-yl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F2NO5P/c1-3-20-22(19,21-4-2)13(14,15)12(10-16(17)18)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSKCNCLDNITJE-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C(C[N+](=O)[O-])C1=CC=CC=C1)(F)F)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(C([C@H](C[N+](=O)[O-])C1=CC=CC=C1)(F)F)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F2NO5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl (1,1-difluoro-3-nitro-2-phenylpropyl)phosphonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2581659.png)

![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2581662.png)

![(2E)-3-(3-fluorophenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide](/img/structure/B2581666.png)

![2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2581668.png)

![6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/no-structure.png)

![Ethyl 5-(2-phenylthiazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2581678.png)

![1-benzyl-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2581681.png)